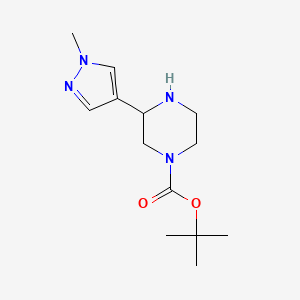

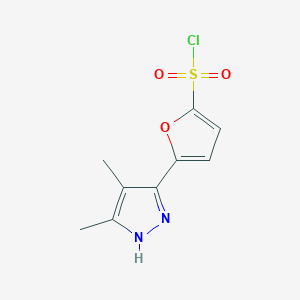

![molecular formula C17H12F3NO2 B2435147 6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one CAS No. 329080-28-6](/img/structure/B2435147.png)

6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoxazinone, which is a type of organic compound. Benzoxazinones are often used in the synthesis of various pharmaceuticals . Trifluoromethyl groups, like the one in this compound, are common in pharmaceuticals and agrochemicals due to their unique physical and chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into organic compounds through various methods, including direct fluorination and the use of building-block methods .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to influence properties like lipophilicity, acidity/basicity, and metabolic stability .Scientific Research Applications

1. Synthetic Building Blocks and Biological Activities

Benzoxazine derivatives, including 6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one, are known for their usefulness as building blocks in chemical synthesis and for exhibiting various biological activities. A new method for the synthesis of benzoxazines from corresponding substituted benzofuran derivatives has been developed, demonstrating the utility of these compounds in the synthesis of medicinally important compounds like triazoles, triazines, and oxadiazoles (Prajapati et al., 2019).

2. Curing Reaction in Polymer Science

The curing reaction of 3-aryl substituted benzoxazine, a category that includes this compound, has been investigated. This research provides insights into the chemical pathways and potential applications of these compounds in polymer science (Hayakawa et al., 2000).

3. Structural Studies and Heterocyclic Synthesis

Research has been conducted on the structural aspects and reactions of benzoxazine derivatives, leading to the formation of quinazolinones. This includes the study of 2,3-substituted quinazolinones derived from benzoxazines, which reveals the potential of these compounds in heterocyclic chemistry and material science (Tonkikh et al., 2000; Tonkikh et al., 2013) (Tonkikh et al., 2013).

4. Catalysis in Polymer Chemistry

The role of benzoxazine compounds in catalyzing polymerization processes has been explored. This includes studies on how compounds like this compound influence the polymerization of cyanate esters, highlighting their potential applications in advanced material synthesis (Li et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .

Mode of Action

It’s known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Compounds with a trifluoromethyl group are often involved in various biochemical processes .

Result of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Future Directions

Properties

IUPAC Name |

6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO2/c1-9-6-10(2)14-13(7-9)16(22)23-15(21-14)11-4-3-5-12(8-11)17(18,19)20/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIOMOUMIMVHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)

![N-(2-fluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2435068.png)

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435079.png)

![2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2435081.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate](/img/structure/B2435083.png)

![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2435084.png)

![N-(2,5-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2435085.png)

![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)